molecular formula C42H83NO5 B11935884 heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

Cat. No.: B11935884
M. Wt: 682.1 g/mol
InChI Key: XQYWJQIXNZUOGK-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a synthetic lipid compound with a complex structure. It is characterized by its long hydrocarbon chains and functional groups that make it suitable for various applications, particularly in the field of drug delivery and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate typically involves multiple steps, including esterification, amidation, and etherification reactionsCommon reagents used in these reactions include alcohols, carboxylic acids, amines, and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. Molecular targets include cell membrane components and intracellular pathways involved in drug uptake and release .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(7-decan-2-yloxy)-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(6-decyloxy)-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(2-hydroxyethyl)-(8-nonyloxy)-8-oxooctyl)amino]octanoate

Uniqueness

Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific functional groups and long hydrocarbon chains, which provide distinct physicochemical properties. These properties make it particularly effective in forming stable lipid nanoparticles and enhancing drug delivery efficiency .

Properties

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-16-23-31-40(32-24-17-14-11-8-5-2)48-42(46)34-26-18-15-20-27-35-43(37-30-38-44)36-28-21-19-25-33-41(45)47-39-29-22-12-9-6-3/h40,44H,4-39H2,1-3H3

InChI Key

XQYWJQIXNZUOGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCC(=O)OCCCCCCC)CCCO

Origin of Product

United States

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